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molecular formula C8H2ClF2NO2 B8488642 3-Chloro-6,7-difluorobenzo[d]isoxazole-5-carbaldehyde

3-Chloro-6,7-difluorobenzo[d]isoxazole-5-carbaldehyde

Cat. No. B8488642
M. Wt: 217.55 g/mol
InChI Key: DNISQDCPNGPBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658641B2

Procedure details

A solution of n-butyllithium (2.5 M in hexanes) (16.7 ml, 42 mmol) was added slowly to a solution of 2,2,6,6-tetramethylpiperidine (7.6 ml, 45 mmol) in THF (50 ml) cooled in a dry ice-acetone bath. The solution was warmed to 0° C. and re-cooled in a dry-ice acetone bath before transferring via syringe to a solution of 3-chloro-6,7-difluorobenzo[d]isoxazole (Intermediate 529, 5.64 g, 30 mmol) in THF (50 ml). After 1 hour stirring, DMF (1.0 ml, 13.2 mmol) was added all at once and the mixture was stirred with cooling in a dry-ice acetone bath for 45 min. The mixture transferred via cannula to a solution of acetic acid (6.8 ml, 119 mmol) in 100 ml Et2O and the mixture was warmed to room temperature. The mixture was diluted with EtOAc and washed with brine. The combined aqueous layers were extracted again with EtOAc, which was washed with brine. Drying (MgSO4) of the combined extracts and removal of solvent gave a brown oil that was chromatographed on silica gel (10% CH2Cl2 in hexanes followed by gradient elution to 100% CH2Cl2) to give 3.32 g of product as a white solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
3-chloro-6,7-difluorobenzo[d]isoxazole
Quantity
5.64 g
Type
reactant
Reaction Step Three
Name
Intermediate 529
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
6.8 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[Cl:16][C:17]1[C:21]2[CH:22]=[CH:23][C:24]([F:27])=[C:25]([F:26])[C:20]=2[O:19][N:18]=1.CN([CH:31]=[O:32])C.C(O)(=O)C>C1COCC1.CCOCC.CCOC(C)=O>[Cl:16][C:17]1[C:21]2[CH:22]=[C:23]([CH:31]=[O:32])[C:24]([F:27])=[C:25]([F:26])[C:20]=2[O:19][N:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7.6 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
3-chloro-6,7-difluorobenzo[d]isoxazole
Quantity
5.64 g
Type
reactant
Smiles
ClC1=NOC2=C1C=CC(=C2F)F
Name
Intermediate 529
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NOC2=C1C=CC(=C2F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 hour stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice-acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled in a dry-ice acetone bath
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in a dry-ice acetone bath for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
WASH
Type
WASH
Details
washed with brine
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted again with EtOAc, which
WASH
Type
WASH
Details
was washed with brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) of the combined extracts and removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a brown oil that
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (10% CH2Cl2 in hexanes followed by gradient elution to 100% CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NOC2=C1C=C(C(=C2F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: CALCULATEDPERCENTYIELD 115.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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